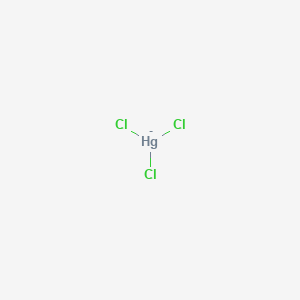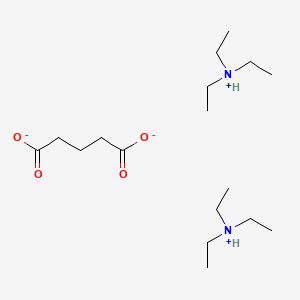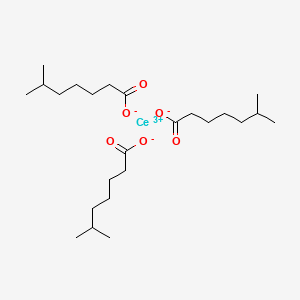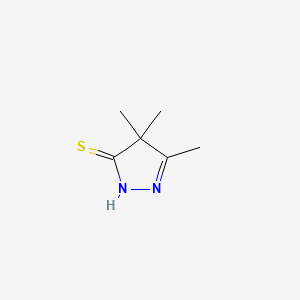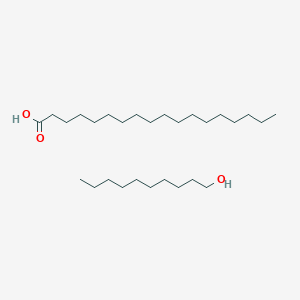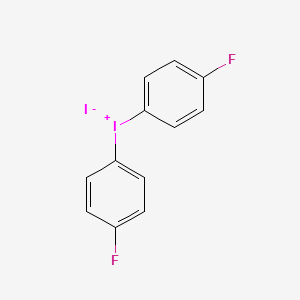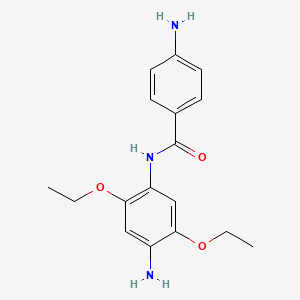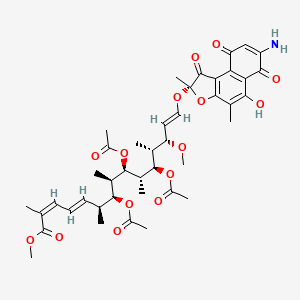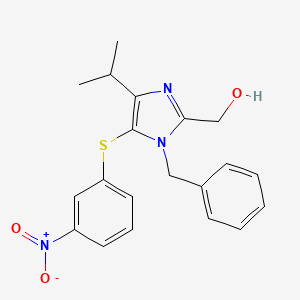
(1-Benzyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the benzyl and isopropyl groups: These groups can be introduced via alkylation reactions using benzyl halides and isopropyl halides.
Attachment of the nitrophenylthio group: This step might involve a nucleophilic substitution reaction where a nitrophenylthiol reacts with an appropriate leaving group on the imidazole ring.
Final modification to introduce the methanol group: This could be achieved through reduction reactions or other suitable transformations.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The benzyl and isopropyl groups might be susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines.
Substitution products: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Imidazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: Imidazole derivatives are known to inhibit certain enzymes, making them useful in biochemical research.
Antimicrobial Activity: Some derivatives exhibit antimicrobial properties and are studied for potential therapeutic use.
Medicine
Drug Development: The compound might be explored for its potential as a pharmaceutical agent, particularly in the treatment of infections or as enzyme inhibitors.
Industry
Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.
Agriculture: Potential use as pesticides or herbicides.
Mécanisme D'action
The mechanism of action of (1-Benzyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Benzyl-4-isopropyl-5-phenyl-1H-imidazol-2-yl)methanol: Lacks the nitrophenylthio group.
(1-Benzyl-4-isopropyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)methanol: Lacks the thio group.
Uniqueness
The presence of the nitrophenylthio group in (1-Benzyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol may impart unique chemical and biological properties, such as enhanced reactivity or specific interactions with biological targets.
Propriétés
Numéro CAS |
178979-10-7 |
|---|---|
Formule moléculaire |
C20H21N3O3S |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
[1-benzyl-5-(3-nitrophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methanol |
InChI |
InChI=1S/C20H21N3O3S/c1-14(2)19-20(27-17-10-6-9-16(11-17)23(25)26)22(18(13-24)21-19)12-15-7-4-3-5-8-15/h3-11,14,24H,12-13H2,1-2H3 |
Clé InChI |
BTLOXEVXHFVMHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N(C(=N1)CO)CC2=CC=CC=C2)SC3=CC=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


